molecular formula C11H14 B072869 3-(2,6-Dimethylphenyl)-1-propene CAS No. 1587-05-9

3-(2,6-Dimethylphenyl)-1-propene

Cat. No.: B072869
CAS No.: 1587-05-9
M. Wt: 146.23 g/mol
InChI Key: DPIFGUSZRIMEPH-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1-propene, also known as this compound, is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide)

This research discusses the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-2OH) through the radical-cation phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process involves copolymerization experiments with various catalysts, leading to PPO-2OH with controlled molecular weights. The study offers insights into the chain microstructure and functionality of both PPO-2OH and its derivatives (Percec & Wang, 1990).

Copolymerization of 2,6-dimethylphenol with Tetramethyl Bisphenol-A

This study focuses on the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, catalyzed by N-methylimidazole Cu(II) complexes. It results in the production of PPO-type telechelics, which are bifunctional polymers with specific molecular weights and properties. This research also explores the suppression of side products and proposes a mechanism based on a phenoxonium intermediate (Wei, Challa, & Reedijk, 1991).

Functional Polymers by Phase Transfer Catalysis

This paper presents a novel method for preparing α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) and its derivatives, emphasizing the use of phase-transfer-catalyzed etherification for synthesizing reactive oligomers. It highlights the potential of these materials in various applications due to their high thermal reactivity and customizable molecular weights (Nava & Percec, 1986).

Selective Dimerization of 1,3-Butadiene

A significant advancement in the selective dimerization of 1,3-butadiene using palladium carbene catalysts is detailed in this research. The study demonstrates the high efficiency and selectivity of this process, resulting in the formation of 1,3,7-octatriene, showcasing the potential for fine-tuning catalytic reactions (Harkal et al., 2005).

Catalytic Dimerization of Propene

This research explores the catalytic dimerization of propene to 2,3-dimethylbutene using a nickel complex. The study highlights the role of the catalyst in achieving high dimerization rates and selectivity, emphasizing the potential applications in the field of chemical synthesis (Eberhardt & Griffin, 1970).

Properties

IUPAC Name

1,3-dimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-6-11-9(2)7-5-8-10(11)3/h4-5,7-8H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIFGUSZRIMEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568803
Record name 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-05-9
Record name 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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